Fmoc-Gly-Pro-Hyp
Description
Fmoc-Gly-Pro-Hyp (N-(9-fluorenylmethoxycarbonyl)-glycyl-prolyl-hydroxyproline) is a collagen-mimetic tripeptide featuring a fluorinated aromatic Fmoc protecting group. Its sequence incorporates glycine (Gly), proline (Pro), and hydroxyproline (Hyp), the latter being a post-translationally modified residue critical for stabilizing collagen triple helices through water-mediated hydrogen bonds .

Properties
Molecular Formula |
C27H29N3O7 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(26(34)35)30(14-16)25(33)22-10-5-11-29(22)24(32)13-28-27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t16-,22+,23+/m1/s1 |
InChI Key |
LTCYYFUMHVKPFO-XARZLDAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Crystal Structure : Single-crystal X-ray diffraction (XRD) reveals a polyproline II (PPII) helical conformation stabilized by lateral hydrogen bonds between adjacent chains (Figure S1) .
- Hydrogen Bonding: Hyp’s hydroxyl group enhances interchain hydrogen bonding compared to non-hydroxylated analogs (e.g., Fmoc-Gly-Pro-Pro), improving structural rigidity .
- Self-Assembly : In hydrogels, Fmoc-Gly-Pro-Hyp co-assembles with aromatic peptides like Fmoc-Phe-Phe to form hybrid networks with enhanced mechanical properties .
Table 1: Structural and Functional Comparison
Key Research Findings
Hydrogel Rigidity :
- Co-assembly of this compound with Fmoc-Phe-Phe (1:1 ratio) yields hydrogels with a storage modulus (G') of ~10 kPa, surpassing pure Fmoc-Phe-Phe (G' ~1 kPa) . Hyp’s hydroxyl group contributes to crosslinking via water-mediated H-bonds (Figure S13) .
- Kinetics : MD simulations show this compound co-assembles with Fmoc-Phe-Phe 2x faster than Fmoc-Gly-Pro-Pro due to Hyp’s H-bonding efficiency .
Synthetic Challenges :
- Stepwise assembly of Hyp-containing peptides requires Hyp(tBu) protection to prevent interstrand H-bond interference . Preformed this compound blocks reduce diketopiperazine side products but may introduce impurities .
Biological Relevance: this compound-based THPs promote fibroblast adhesion, mimicking native collagen’s α1(I)772–786 sequence .
Table 2: Mechanical and Kinetic Data
| Property | This compound + Fmoc-Phe-Phe | Fmoc-Gly-Pro-Pro + Fmoc-Phe-Phe | Fmoc-Phe-Phe Alone |
|---|---|---|---|
| G' (kPa) | 10 ± 2 | 5 ± 1 | 1 ± 0.3 |
| T-shaped π-π Stacking | ~5–6 Å centroid distance | ~5–6 Å centroid distance | ~4–5 Å centroid distance |
| Assembly Rate | Fastest | Moderate | Slow |
| Hydrogen Bonds | 8–10 per tripeptide | 5–7 per tripeptide | 3–5 per dipeptide |
Data derived from rheology (Figure S9-S10) , MD simulations , and XRD .
Q & A
Q. What strategies optimize this compound’s stability under physiological conditions for biomedical applications?
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